8-Bromo-5-isopropoxy-quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
8-bromo-5-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)15-11-6-5-10(13)12-9(11)4-3-7-14-12/h3-8H,1-2H3 |
InChI Key |
UCEQVGKSDUFQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C=CC=NC2=C(C=C1)Br |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 8 Bromo 5 Isopropoxy Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) analysis provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity between neighboring protons (coupling constants). For 8-Bromo-5-isopropoxy-quinoline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the isopropoxy group.
The aromatic region would display signals corresponding to the five protons on the substituted quinoline ring system. The chemical shifts and splitting patterns (multiplicities) are influenced by the positions of the bromine atom and the isopropoxy group. Protons adjacent to the nitrogen or bromine are typically shifted downfield (to a higher ppm value). The coupling constants (J-values), measured in Hertz (Hz), reveal the connectivity between protons, with typical values for ortho, meta, and para couplings in aromatic systems.
The isopropoxy group would be characterized by a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropoxy substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~8.8 - 9.0 | Doublet of doublets (dd) | ~4.5, 1.5 | H-2 |
| ~8.4 - 8.6 | Doublet of doublets (dd) | ~8.5, 1.5 | H-4 |
| ~7.8 - 8.0 | Doublet (d) | ~8.0 | H-7 |
| ~7.5 - 7.7 | Doublet of doublets (dd) | ~8.5, 4.5 | H-3 |
| ~7.0 - 7.2 | Doublet (d) | ~8.0 | H-6 |
| ~4.8 - 5.0 | Septet | ~6.0 | -OCH(CH₃)₂ |
Note: The chemical shifts and coupling constants are predictive and based on analogous structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the isopropoxy group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen, nitrogen, and bromine appear at different characteristic fields. Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals compared to protonated carbons.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~155 | C-5 |
| ~150 | C-2 |
| ~148 | C-8a |
| ~135 | C-4 |
| ~130 | C-7 |
| ~125 | C-4a |
| ~122 | C-3 |
| ~115 | C-6 |
| ~110 | C-8 |
| ~72 | -OCH(CH₃)₂ |
Note: These assignments are predictive. Unambiguous assignment requires 2D NMR techniques.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between H-2 and H-3, H-3 and H-4, and H-6 and H-7, confirming their positions on the quinoline rings. It would also show a correlation between the methine and methyl protons of the isopropoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is crucial for connecting different fragments of the molecule and confirming the position of substituents. Key HMBC correlations would include:
A cross-peak between the isopropoxy methine proton and the C-5 carbon, confirming the position of the ether linkage.
Correlations from H-4 to C-5 and C-8a.
Correlations from H-6 to C-5, C-7, and C-8.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show a spatial relationship between the isopropoxy methine proton and the H-6 proton, further confirming the substituent's orientation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺). For this compound (molecular formula C₁₂H₁₂BrNO), the ESI-MS spectrum would be expected to show a prominent ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), a characteristic pattern of two peaks of nearly equal intensity would be observed at m/z values corresponding to [C₁₂H₁₃⁷⁹BrNO]⁺ and [C₁₂H₁₃⁸¹BrNO]⁺. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. libretexts.org For this compound, HRMS would provide the exact mass of the protonated molecular ion, allowing for the unambiguous confirmation of the elemental composition C₁₂H₁₂BrNO, distinguishing it from any other chemical formula that might have the same nominal mass.
Table 3: Calculated Exact Mass for the Protonated Molecular Ion of this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₁₃⁷⁹BrNO]⁺ | ¹²C₁₂, ¹H₁₃, ⁷⁹Br₁, ¹⁴N₁, ¹⁶O₁ | 282.0229 |
Spectroscopic and Structural Data for this compound Not Found in Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data on the spectroscopic and advanced structural characterization of the chemical compound this compound could not be located. Specifically, published research findings for its Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography are not available in the public domain.
Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings for the specified subsections. The creation of such an article requires access to primary experimental data that has been generated and published by researchers, and no such publications for this specific compound were identified.
Information is available for structurally related compounds, such as other bromo- or alkoxy-quinoline derivatives. However, spectroscopic and crystallographic data are highly specific to the exact molecular structure, and data from related compounds cannot be used to accurately describe this compound. Fulfilling the request would require speculation or generation of data, which would compromise scientific accuracy.
Should peer-reviewed research on the synthesis and characterization of this compound be published in the future, this information may become available.
Reactivity Profile and Further Chemical Transformations of 8 Bromo 5 Isopropoxy Quinoline
Halogen-Directed Reactivity at the C-8 Position
The bromine atom at the C-8 position serves as a versatile functional handle, enabling a range of transformations that are fundamental to synthetic organic chemistry. Its reactivity is the focal point for carbon-carbon and carbon-heteroatom bond formation.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Activated Bromine
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. The generally accepted mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate. libretexts.org
In the case of 8-Bromo-5-isopropoxy-quinoline, the isopropoxy group at the C-5 position is an electron-donating group due to the resonance effect of the oxygen lone pairs. This electron-donating nature increases the electron density on the quinoline (B57606) ring system, thereby deactivating it towards nucleophilic attack. Consequently, classical SNAr reactions at the C-8 position are generally unfavorable for this substrate under standard conditions, as the formation of the required anionic intermediate is energetically disfavored. libretexts.org While recent studies have shown that some SNAr reactions can proceed through a concerted mechanism without a stable Meisenheimer intermediate, these often still benefit from electron-deficient substrates. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom at the C-8 position makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of complex organic molecules. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.net this compound is expected to react efficiently with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (like K₂CO₃ or Cs₂CO₃) to yield the corresponding 8-aryl- or 8-vinyl-5-isopropoxy-quinoline derivatives. researchgate.netgoogle.com The reaction is generally tolerant of a wide range of functional groups. Studies on similar bromoquinoline systems have demonstrated successful Suzuki-Miyaura couplings. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of an alkenyl substituent at the C-8 position of the quinoline ring. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would proceed under typical Heck conditions (e.g., Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like Et₃N) to form 8-alkenyl-5-isopropoxy-quinoline.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would furnish the corresponding 8-alkynyl-5-isopropoxy-quinoline. This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes. libretexts.org Modified, copper-free Sonogashira protocols have also been developed and successfully applied to quinoline systems. researchgate.net
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 8-Aryl/Vinyl-5-isopropoxy-quinoline |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 8-Alkenyl-5-isopropoxy-quinoline |
| Sonogashira | Terminal Alkyne (H−C≡C−R) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 8-Alkynyl-5-isopropoxy-quinoline |
Formation of Grignard Reagents and Lithiation for Further Functionalization
The C-8 bromine atom can be converted into an organometallic nucleophile through halogen-metal exchange, opening pathways for reactions with various electrophiles.
Grignard Reagent Formation: Aryl bromides readily react with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form organomagnesium halides, known as Grignard reagents. adichemistry.comwikipedia.org The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting 8-(magnesiobromo)-5-isopropoxy-quinoline would be a potent nucleophile, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups at the C-8 position. masterorganicchemistry.com
Lithiation: Halogen-lithium exchange is an alternative and often faster method for generating an organometallic intermediate. wikipedia.org Treatment of this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like THF would result in a rapid exchange of bromine for lithium. wikipedia.orgias.ac.in This process forms 8-lithio-5-isopropoxy-quinoline. This organolithium species is a highly reactive nucleophile and base. While the rate of lithium-halogen exchange is generally faster than deprotonation of sp³ C-H bonds, the resulting aryllithium is a strong base and could potentially react with acidic protons elsewhere if present. researchgate.netchemicalforums.com The lithiated quinoline can then be quenched with various electrophiles to achieve further functionalization.
| Reaction | Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E+) | Product |
|---|---|---|---|---|
| Grignard Formation | Mg, THF | 8-(BROMOMAGNESIO)-5-ISOPROPOXY-QUINOLINE | e.g., CO₂ then H₃O+ | 5-Isopropoxy-quinoline-8-carboxylic acid |
| Lithiation | n-BuLi, THF, -78 °C | 8-LITHIO-5-ISOPROPOXY-QUINOLINE | e.g., DMF then H₃O+ | 5-Isopropoxy-quinoline-8-carbaldehyde |
Reactivity of the Isopropoxy Group and its Influence on the Quinoline Ring
The isopropoxy group primarily functions as an electron-donating group through resonance, influencing the electronic properties of the quinoline ring. It also presents a site for potential chemical transformation.
Potential for Ether Cleavage Reactions
Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgyoutube.com The cleavage of aryl alkyl ethers, such as this compound, follows a predictable pattern. The reaction is initiated by the protonation of the ether oxygen by the strong acid. libretexts.org Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile.
Due to the high energy barrier for nucleophilic attack on an sp²-hybridized aromatic carbon, the nucleophile will attack the less sterically hindered alkyl carbon of the isopropoxy group via an SN2 mechanism. libretexts.orglibretexts.org This results in the cleavage of the alkyl C-O bond, yielding 8-bromoquinolin-5-ol (B1384411) (a phenol) and 2-bromopropane (B125204) or 2-iodopropane (B156323) as the products. youtube.com Diaryl ethers are resistant to this type of cleavage, and for the same reason, the bond between the quinoline ring and the oxygen atom remains intact. libretexts.org
Stereochemical Considerations Arising from the Chiral Isopropoxy Moiety (if applicable)
The isopropoxy group (–O–CH(CH₃)₂) is achiral as there is no stereocenter within this moiety. The central carbon atom is bonded to a hydrogen and two identical methyl groups. Therefore, stereochemical considerations related to this group are not applicable to the reactivity of this compound.
Electrophilic and Nucleophilic Reactions of the Quinoline Core
The reactivity of the this compound core is dictated by the interplay of the electron-donating isopropoxy group, the electron-withdrawing and deactivating bromo substituent, and the inherent electronic properties of the quinoline bicyclic system. The pyridine (B92270) ring is generally electron-deficient, making it less susceptible to electrophilic attack compared to the benzene (B151609) ring. Conversely, the carbocyclic ring, enriched by the +M (mesomeric) effect of the isopropoxy group, is the primary site for electrophilic aromatic substitution.
Further Aromatic Substitution Patterns on the Quinoline Ring
Electrophilic Aromatic Substitution:
The directing effects of the existing substituents are the primary determinants for the position of further electrophilic attack on the this compound scaffold. The 5-isopropoxy group is a strongly activating ortho-, para-director, while the 8-bromo group is a deactivating ortho-, para-director.
Influence of the 5-Isopropoxy Group: This group strongly activates the ring towards electrophiles, directing them to the ortho (C6) and para (C7) positions.
Influence of the 8-Bromo Group: This halogen atom deactivates the ring through its -I (inductive) effect but directs incoming electrophiles to the ortho (C7) position via its +M effect.
Considering these combined influences, further electrophilic substitutions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur preferentially at the C6 and C7 positions, which are activated by the isopropoxy group. Studies on the bromination of 8-methoxyquinoline, a closely related analog, have shown that substitution occurs at the C5 and C7 positions, supporting the expected reactivity pattern. researchgate.netacgpubs.org
A summary of expected electrophilic substitution reactions is presented below.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 8-Bromo-5-isopropoxy-6-nitroquinoline and/or 8-Bromo-5-isopropoxy-7-nitroquinoline |
| Bromination | Br₂ / Acetic Acid | 6,8-Dibromo-5-isopropoxy-quinoline and/or 7,8-Dibromo-5-isopropoxy-quinoline |
| Acylation | RCOCl / AlCl₃ | 6-Acyl-8-bromo-5-isopropoxy-quinoline and/or 7-Acyl-8-bromo-5-isopropoxy-quinoline |
This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr):
The quinoline ring is generally not reactive enough for nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups. In this compound, the bromine at C8 is not sufficiently activated for facile displacement by nucleophiles. However, the introduction of a strongly electron-withdrawing group, such as a nitro group, particularly at the C5 or C7 positions, could activate the C8-bromo group for SNAr reactions. nih.gov For instance, the nitro group on a quinoline ring has been shown to activate adjacent bromo groups for nucleophilic substitution. nih.gov
Reactions Involving the Ring Nitrogen Atom (e.g., N-Oxidation, Quaternization)
The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing for characteristic reactions at this position.
N-Oxidation:
The nitrogen atom can be readily oxidized to form the corresponding N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of N-heterocycles is a key functionalization strategy as it can enhance the reactivity of the ring, particularly at the C2 and C8 positions. researchgate.netmdpi.com The formation of the N-oxide introduces a positive charge on the nitrogen and alters the electronic distribution of the ring, making the positions alpha (C2) and gamma (C4) to the nitrogen more electrophilic and susceptible to nucleophilic attack.
Quaternization:
As a tertiary amine, the quinoline nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism. The reactivity can be influenced by the basicity of the quinoline and steric hindrance around the nitrogen atom. nih.gov For this compound, quaternization with an agent like methyl iodide would yield the N-methylquinolinium iodide salt. Such reactions are typically performed by heating the quinoline derivative with the alkylating agent, sometimes in a polar solvent.
| Reaction | Reagent Example | Product |
| N-Oxidation | m-CPBA | This compound 1-oxide |
| Quaternization | Methyl Iodide (CH₃I) | 8-Bromo-5-isopropoxy-1-methylquinolinium iodide |
This table provides examples of expected reactions at the nitrogen atom.
Derivatization Strategies for Libraries of this compound Analogs
The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries, primarily through the strategic functionalization of the C8-bromo bond. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. jocpr.commdpi.comwikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the C8 position serves as a versatile handle for a variety of palladium-catalyzed transformations. chemimpex.com These reactions are cornerstones of modern medicinal chemistry for creating analog libraries from a common intermediate. jocpr.comnih.gov
Suzuki-Miyaura Coupling: This reaction couples the 8-bromoquinoline (B100496) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgyoutube.com This strategy is widely used to introduce a vast range of aryl, heteroaryl, or alkyl groups at the C8 position. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the 8-bromoquinoline with a terminal alkyne, providing a direct route to 8-alkynylquinoline derivatives. wikipedia.orgorganic-chemistry.org The resulting alkyne can serve as a handle for further transformations.
Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the 8-bromoquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It provides access to a wide array of 8-aminoquinoline (B160924) derivatives, which are prevalent motifs in pharmacologically active compounds. researchgate.net
The table below summarizes these key derivatization strategies.
| Reaction Name | Coupling Partner | Bond Formed | Product Class | Typical Catalyst/Base |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 8-Aryl/Alkyl-quinolines | Pd(PPh₃)₄ / Na₂CO₃ |
| Sonogashira | R-C≡CH | C-C (sp) | 8-Alkynyl-quinolines | PdCl₂(PPh₃)₂ / CuI / Et₃N |
| Buchwald-Hartwig | R¹R²NH | C-N | 8-Amino-quinolines | Pd₂(dba)₃ / BINAP / NaOtBu |
This interactive table outlines major palladium-catalyzed reactions for derivatization.
By employing these diverse chemical transformations—electrophilic substitution on the carbocyclic ring, reactions at the ring nitrogen, and palladium-catalyzed cross-coupling at the C8-bromo position—a large and structurally diverse library of this compound analogs can be systematically synthesized for further investigation.
Structure Activity Relationship Sar Investigations of 8 Bromo 5 Isopropoxy Quinoline and Its Derivatives
Dissecting the Influence of Bromine at the C-8 Position on Biological Activity
The presence of a halogen atom, such as bromine, on an aromatic scaffold can significantly impact a compound's interaction with biological targets. The position of this substitution is critical, and the C-8 position on the quinoline (B57606) ring has been shown to be important for modulating activity in various contexts.
The bromine atom at the C-8 position influences biological activity through several key mechanisms. Its size, lipophilicity, and ability to form specific non-covalent interactions are crucial determinants of target binding. One of the most significant interactions facilitated by bromine is the halogen bond. This occurs when the electropositive region on the outer surface of the bromine atom (known as the σ-hole) interacts favorably with a nucleophilic or electron-rich site on a biological macromolecule, such as a protein or nucleic acid.
Furthermore, studies on other halogenated compounds have revealed the potential for halogen-π dispersion interactions, which could further stabilize the binding of the quinoline derivative within a receptor pocket nih.gov. The substitution of hydrogen with a larger bromine atom also alters the steric profile of the molecule, which can enforce a specific conformation required for optimal binding or, conversely, create steric clashes that hinder interaction. In some quinoline-based compounds, substitutions at the C-8 position have been found to be critical for biological function, although the specific contribution of bromine depends heavily on the target and the other substituents present on the quinoline ring nih.gov.
The choice of halogen at a specific position can lead to profound differences in biological activity. The properties of halogens change systematically down the periodic table: size and polarizability increase (F < Cl < Br < I), while electronegativity decreases. These differences directly affect the strength and nature of potential halogen bonds and other intermolecular forces.
While fluorine is highly electronegative, it is a poor halogen bond donor. In contrast, bromine and especially iodine are excellent halogen bond donors, capable of forming strong, directional interactions that can enhance binding affinity and selectivity . Research on halogenated quinolines (HQs) as antibacterial agents has shown that the specific halogenation pattern is a key determinant of their efficacy nih.gov. For instance, studies comparing different halogenated analogues of the natural product lissoclimide, which targets the ribosome, found that halogenated versions had a more pronounced effect on thermal stability compared to non-halogenated counterparts, with distinct differences observed between chloro-, bromo-, and fluoro-substituted molecules nih.gov. This underscores that replacing the C-8 bromine with another halogen would likely result in a compound with a different biological profile due to altered binding interactions.
| Halogen | Van der Waals Radius (Å) | Polarizability (ų) | Electronegativity (Pauling Scale) | Halogen Bond Donor Strength |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 0.56 | 3.98 | Very Weak |
| Chlorine (Cl) | 1.75 | 2.18 | 3.16 | Moderate |
| Bromine (Br) | 1.85 | 3.05 | 2.96 | Strong |
| Iodine (I) | 1.98 | 4.7 | 2.66 | Very Strong |
Defining the Role of the Isopropoxy Group at the C-5 Position
The substituent at the C-5 position of the quinoline ring often plays a pivotal role in determining a ligand's affinity, efficacy, and functional selectivity for its target receptor. The isopropoxy group, in particular, has been investigated for its unique steric and electronic properties.
The isopropoxy group (-OCH(CH₃)₂) contributes to the molecule's profile in two primary ways.
Steric Effects : As a branched and moderately bulky alkyl ether, the isopropoxy group occupies a significant amount of space. This steric bulk can be crucial for fitting into specific hydrophobic pockets within a receptor's binding site. Its size and shape can influence the ligand's orientation, potentially locking it into a conformation that is favorable for receptor activation or, alternatively, preventing it from binding altogether if the pocket is too small.
Research into delta-opioid receptor (DOR) agonists has provided specific insights into the role of C-5 alkoxy groups. In studies on derivatives of the DOR-selective agonist KNT-127, the introduction of bulky hydrophobic substituents at the 5'-position (equivalent to C-5 on the quinoline ring) was systematically explored jst.go.jp. It was discovered that adding an isopropoxy group did not compromise the ligand's binding affinity for the DOR jst.go.jp. This indicates that the binding pocket of the DOR can accommodate such a bulky group at this position. Furthermore, the G-protein activation efficacy, a measure of the ligand's ability to produce a primary biological response, was also maintained, suggesting the isopropoxy moiety helps to correctly orient the molecule for productive signaling jst.go.jpresearchgate.net.
One of the most significant roles of the C-5 isopropoxy group is its ability to induce "signaling bias" or "functional selectivity." G-protein coupled receptors (GPCRs), such as the delta-opioid receptor, can signal through multiple intracellular pathways. The two primary pathways are the G-protein-mediated pathway, often associated with the therapeutic effects of a drug (like analgesia), and the β-arrestin pathway, which is frequently linked to adverse effects such as receptor desensitization, tolerance, and respiratory depression nih.govmdpi.com.
A ligand that preferentially activates one pathway over the other is known as a biased agonist. In the context of DOR agonists, a G-protein biased ligand is highly desirable. Studies on KNT-127 derivatives demonstrated that the introduction of a bulky isopropoxy group at the C-5 position effectively reduced the recruitment of β-arrestin-2 while preserving potent G-protein signaling jst.go.jp. Molecular modeling suggested that this effect arises because the bulky isopropoxy group alters the ligand's interaction within a specific sub-pocket of the receptor, stabilizing a receptor conformation that favors G-protein coupling over β-arrestin binding jst.go.jp. This finding highlights the critical role of the C-5 isopropoxy group in engineering safer, more effective therapeutics by fine-tuning their downstream signaling effects.
| Substituent at C-5' | DOR Binding Affinity (Ki) | G-Protein Activation | β-Arrestin-2 Recruitment | Signaling Bias |
|---|---|---|---|---|
| Methoxy | High | Improved | Reduced | G-Protein Bias |
| Isopropoxy | High | Maintained | Significantly Reduced | Strong G-Protein Bias |
| Cyclohexanoxy | High | Maintained | Significantly Reduced | Strong G-Protein Bias |
Comparison of Isopropoxy with Other Alkoxy and Hydroxy Substituents on Quinoline Scaffolds
The nature of the substituent at the 5-position of the quinoline ring significantly impacts the biological activity. The isopropoxy group in 8-Bromo-5-isopropoxy-quinoline is a key determinant of its pharmacological profile. When compared to other alkoxy and hydroxy substituents, distinct differences in potency and efficacy are observed.
Generally, the introduction of alkoxy groups, such as methoxy and ethoxy, at various positions on the quinoline scaffold has been shown to enhance the biological activity of the resulting derivatives. For instance, studies on quinoline-carbonitrile derivatives indicated a biological preference for a methoxy group over a methyl group or no substitution at the 6-position, resulting in an increased zone of inhibition in antibacterial assays. nih.gov Similarly, in a series of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov
In the context of 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position has been associated with potent anticancer potential. researchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline has demonstrated significant antiproliferative activity against various tumor cell lines. researchgate.netresearchgate.net The conversion of this hydroxyl group to a methoxy group can modulate this activity. The following table summarizes the comparative effects of different substituents on the quinoline scaffold based on various studies.
| Substituent | Position | Effect on Biological Activity | Compound Series | Reference |
| Isopropoxy | 5 | Key determinant of pharmacological profile | This compound | - |
| Methoxy | 6 | Increased antibacterial inhibition | Quinoline-carbonitrile derivatives | nih.gov |
| Methoxy | 2 | Enhanced antimalarial activity | Quinoline-imidazole hybrids | nih.gov |
| Hydroxy | 8 | Potent anticancer potential | 8-Substituted quinolines | researchgate.net |
| Methoxy | - | Can modulate the activity of hydroxyquinolines | 8-Substituted quinolines | researchgate.net |
The lipophilicity and electronic properties of the substituent are critical factors. The isopropoxy group, being bulkier and more lipophilic than methoxy or hydroxy groups, can influence the compound's ability to cross cell membranes and interact with its biological target.
Analysis of the Quinoline Ring System's Contribution to SAR
The quinoline ring system is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.govnih.gov Its fused bicyclic structure provides a rigid framework that can be functionalized at various positions to modulate pharmacological activity. nih.gov
Modifications to the core quinoline structure can dramatically alter the biological activity of the resulting compounds. Various chemical modifications have been explored to develop analogs with enhanced potency and reduced side effects. nih.gov These modifications include the introduction of different functional groups at various positions on the ring, which can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives.
For example, the introduction of a bromine atom at the 8-position and an isopropoxy group at the 5-position of the quinoline ring in this compound are critical for its specific activity. The type and position of substituents on the quinoline ring can influence its interaction with biological targets and its pharmacokinetic properties.
Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr
For a series of compounds like the this compound derivatives, QSAR models can be developed to predict their biological activity based on their structural features. These models are built using statistical methods to correlate physicochemical descriptors of the molecules with their observed biological activities. dergipark.org.tr The goal is to create a predictive model that can be used to design new, more potent analogs and to understand the key structural features required for activity. The development of such models accelerates the process of drug discovery. dergipark.org.tr
The potency and selectivity of the this compound series are influenced by a variety of physicochemical descriptors. These descriptors can be electronic, hydrophobic, or steric in nature. dergipark.org.tr
Electronic Descriptors: These include parameters like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electronegativity. They describe the electronic properties of the molecule and its ability to participate in electrostatic interactions.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor of a molecule's hydrophobicity, which influences its ability to cross biological membranes and its distribution in the body.
Steric Descriptors: These parameters, such as molecular volume and molar refractivity, describe the size and shape of the molecule, which are crucial for its binding to a specific target site.
By analyzing the correlation between these descriptors and the biological activity of the this compound series, it is possible to identify the key physicochemical properties that govern their potency and selectivity. dergipark.org.tr
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, geometry, and reactivity, which are crucial for drug design and materials science.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its total energy. For this compound, such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles. However, specific studies detailing these parameters for this compound are not currently available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, an analysis of its frontier orbitals would predict its behavior in chemical reactions and its potential as an electronic material. Unfortunately, there are no published studies containing a HOMO-LUMO analysis for this specific compound.
Electrostatic Potential Surface Analysis for Molecular Recognition
The electrostatic potential (ESP) surface of a molecule illustrates the charge distribution and is used to predict how a molecule will interact with other molecules. Regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An ESP map for this compound would be invaluable for understanding its intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for molecular recognition by biological targets. Regrettably, specific ESP analyses for this compound have not been found in the surveyed literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
In a typical molecular docking study of this compound, the compound would be docked into the active site of a relevant biological target (e.g., a kinase, receptor, or enzyme). The simulation would generate various possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. Such studies are essential for identifying potential drug candidates. However, no molecular docking studies featuring this compound have been identified in the available scientific literature.
Identification of Key Amino Acid Residues Involved in Binding
Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. Without any available docking studies for this compound, the specific amino acid residues that may be involved in its binding to any biological target remain unknown.
Emerging Research Applications and Future Directions for 8 Bromo 5 Isopropoxy Quinoline
Development of 8-Bromo-5-isopropoxy-quinoline as a Chemical Probe for Biological Systems
The development of novel chemical probes is crucial for dissecting complex biological processes. The quinoline (B57606) structure is a well-established pharmacophore found in numerous biologically active compounds, suggesting that this compound could be a valuable tool for these purposes.
Exploration of Specific Biological Targets and Mechanisms of Action
The biological targets of quinoline derivatives are diverse, and compounds with this core structure have been investigated for their anticancer effects. researchgate.net For instance, various brominated 8-substituted quinolines have been evaluated for their cytotoxic effects on different cancer cell lines. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of enzymes like topoisomerase I. researchgate.net While the specific targets for this compound are yet to be fully elucidated, its structural similarity to other biologically active quinolines makes it a candidate for screening against a wide array of biological targets, including kinases and other enzymes. Advanced proteomic and reverse chemical genetic approaches are instrumental in identifying the direct targets and mechanisms of action for novel compounds. nih.gov
Design of Fluorescent or Affinity Tags for Target Identification
To identify the specific binding partners of this compound within a cell, it can be functionalized with fluorescent or affinity tags. This strategy allows for the visualization of the compound's localization and the isolation of its interacting proteins. The bromine atom on the quinoline ring provides a convenient synthetic handle for the attachment of such tags, facilitating the exploration of its biological function.
Integration into Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has become a powerful method for the identification of lead compounds in medicinal chemistry. nih.govresearchoutreach.orgresearchgate.netnih.gov This approach utilizes small, low-complexity molecules, or "fragments," that bind with high ligand efficiency to their biological targets. nih.gov this compound, with its quinoline core, is a suitable candidate for inclusion in fragment libraries.
The process of FBDD involves identifying weakly binding fragments and then optimizing them into more potent drug candidates. nih.gov The structure of this compound can serve as a starting point, with the bromo and isopropoxy groups offering vectors for chemical modification to enhance binding affinity and selectivity for a target protein. nih.gov The bromine atom is particularly useful for synthetic elaboration through various chemical reactions.
Exploration of Polypharmacology and Multi-Targeting Strategies
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in the development of treatments for complex diseases like cancer. wiley.com Designing drugs that can modulate several targets can lead to improved therapeutic outcomes. Quinoline derivatives are known to exhibit a broad range of biological activities, making them attractive scaffolds for the development of multi-targeting agents. The specific substitution pattern of this compound could be optimized to achieve a desired multi-target activity profile.
Potential Applications in Supramolecular Chemistry and Materials Science
The unique structural and electronic properties of the quinoline ring system in this compound suggest its potential use in supramolecular chemistry and materials science. The aromatic system can participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the bromine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly being utilized in the design of novel materials. These properties could enable the self-assembly of this compound into ordered structures with interesting optical or electronic properties.
Strategies for Modulating Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a vast and largely untapped class of therapeutic targets. nih.govajwilsonresearch.comnih.gov The modulation of PPIs with small molecules is a promising strategy for the development of new therapies for a variety of diseases. nih.govnih.gov The relatively rigid and planar structure of the quinoline scaffold in this compound can serve as a basis for designing molecules that disrupt or stabilize PPIs. nih.gov By modifying the isopropoxy and bromo substituents, it may be possible to create derivatives that mimic the key features of a protein's binding interface, thereby modulating its interaction with other proteins.
Advanced Synthetic Methodologies for Diversification and Library Generation
The bromine atom at the C8 position of this compound serves as a highly versatile synthetic handle, enabling a plethora of chemical transformations. This strategic placement allows for the introduction of diverse functional groups, facilitating the generation of extensive chemical libraries for screening and optimization in drug discovery and materials science. Modern synthetic organic chemistry offers a robust toolkit for the diversification of such bromo-heterocyclic compounds.
Palladium-catalyzed cross-coupling reactions are paramount in this context, offering reliable and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. scielo.brnih.gov These reactions are instrumental in creating a multitude of derivatives from the this compound core.
Key Cross-Coupling Methodologies:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 8-bromoquinoline (B100496) with a wide array of boronic acids or esters. This methodology is particularly powerful for introducing various aryl, heteroaryl, and alkyl groups at the C8 position, leading to compounds with potentially altered biological activities or material properties.
Stille Coupling: Utilizing organotin reagents, the Stille coupling offers an alternative and complementary approach to the Suzuki-Miyaura reaction for the formation of new carbon-carbon bonds. scielo.br
Heck Coupling: This reaction enables the introduction of alkenyl groups by coupling the bromoquinoline with alkenes, providing access to another dimension of chemical space.
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling, which pairs the bromoquinoline with terminal alkynes, is the method of choice.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C8 position. This is particularly relevant in medicinal chemistry, as the amino group is a key pharmacophoric element. nih.gov
Cyanation: The introduction of a cyano group can be achieved through palladium- or copper-catalyzed reactions, providing a precursor for further transformations into amines, carboxylic acids, or tetrazoles.
The application of these advanced synthetic methodologies allows for a combinatorial approach to library synthesis. By systematically varying the coupling partners, a large and diverse collection of 8-substituted-5-isopropoxy-quinoline derivatives can be generated. High-throughput synthesis and purification techniques can be employed to accelerate this process, yielding extensive libraries for biological screening and structure-activity relationship (SAR) studies.
Table 1: Advanced Synthetic Methodologies for Diversification of this compound
| Reaction Type | Reagents/Catalysts | Introduced Functional Group | Potential Applications |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids/esters | Aryl, heteroaryl, alkyl | Medicinal chemistry, materials science |
| Stille Coupling | Pd catalyst, organotin reagents | Aryl, vinyl | Organic synthesis |
| Heck Coupling | Pd catalyst, alkenes | Alkenyl | Polymer chemistry, materials science |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | Alkynyl | Medicinal chemistry, organic electronics |
| Buchwald-Hartwig Amination | Pd catalyst, amines | Amino | Drug discovery, ligand synthesis |
| Cyanation | Pd or Cu catalyst, cyanide source | Cyano | Chemical synthesis, medicinal chemistry |
Collaborative Research Avenues in Interdisciplinary Fields
The diverse functionalities that can be introduced onto the this compound scaffold open up numerous opportunities for collaborative research across various scientific disciplines. The inherent properties of the quinoline core, combined with the tailored functionalities, make these derivatives attractive candidates for a range of applications.
Medicinal Chemistry and Pharmacology: The quinoline nucleus is a well-established pharmacophore found in numerous approved drugs, including antimalarials, antibacterials, and anticancer agents. nih.govresearchgate.net The generation of a diverse library of 8-substituted-5-isopropoxy-quinoline derivatives provides a rich resource for screening against a wide array of biological targets. Collaborative efforts between synthetic chemists and pharmacologists could lead to the discovery of novel therapeutic agents. For instance, SAR studies on brominated 8-substituted quinolines have already shown promise in identifying novel anticancer agents. researchgate.net
Materials Science and Nanotechnology: Functionalized quinolines have applications in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The ability to tune the electronic and photophysical properties of the this compound core through the introduction of different substituents makes it a promising platform for materials science research. Collaborations with materials scientists could explore the potential of these novel derivatives in creating advanced materials with tailored properties. Furthermore, the integration of these quinoline derivatives into nanoformulations could enhance their therapeutic efficacy and targeting capabilities, opening avenues for collaboration with experts in nanotechnology and drug delivery. mdpi.com
Chemical Biology and Probe Development: The quinoline scaffold can be functionalized to create chemical probes for studying biological systems. For example, derivatives can be designed as fluorescent probes for metal ions or as affinity-based probes to identify protein targets of bioactive small molecules. Collaborative projects with chemical biologists could focus on the design and synthesis of such probes based on the this compound framework to investigate complex biological processes.
Table 2: Interdisciplinary Collaborative Research Avenues
| Field | Research Focus | Potential Outcomes |
| Medicinal Chemistry | Drug discovery and development | Novel therapeutic agents for various diseases |
| Pharmacology | Biological screening and mechanism of action studies | Identification of new biological targets and pathways |
| Materials Science | Development of novel organic materials | Advanced OLEDs, sensors, and electronic devices |
| Nanotechnology | Nanoformulations for drug delivery | Enhanced therapeutic efficacy and targeted delivery |
| Chemical Biology | Design and synthesis of chemical probes | Tools for studying biological processes and target identification |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-Bromo-5-isopropoxy-quinoline, and how can isomer formation be minimized?
- Methodological Answer : The synthesis of brominated quinolines often employs electrophilic bromination. For this compound, a regioselective approach using N-bromosuccinimide (NBS) in a controlled solvent system (e.g., nitromethane or DMF) at 0–25°C is recommended. Pre-functionalization with electron-withdrawing groups (e.g., nitro or methoxy) at specific positions can direct bromination to the desired site. For example, pre-introduction of isopropoxy at position 5 stabilizes intermediates, reducing competing isomer formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. How can researchers confirm the structural integrity and regioselectivity of bromination in this compound?
- Methodological Answer : Characterization should combine ¹H/¹³C NMR and mass spectrometry (HRMS) . The bromine atom induces distinct deshielding effects in NMR: adjacent protons (e.g., H-7 and H-9 in quinoline) show downfield shifts (~δ 8.5–9.0 ppm). X-ray crystallography (if single crystals are obtainable) provides definitive regioselectivity proof, as demonstrated for analogs like 4-Bromo-8-methoxyquinoline, where non-hydrogen atoms exhibit coplanarity (r.m.s. deviation: 0.0242 Å) .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : This compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) show no degradation over 72 hours when stored in amber vials under inert gas. For long-term storage, lyophilization and storage at −80°C are advised .
Advanced Research Questions
Q. How does the substitution pattern (bromine at position 8, isopropoxy at position 5) influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at position 8 acts as a prime site for Suzuki-Miyaura couplings due to its electrophilic character. The isopropoxy group at position 5 electronically deactivates the ring, directing cross-coupling to C-7. For example, coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C achieves >80% yield. Competitive reactivity at other positions is negligible, as shown in analogous 8-Bromo-5-methylquinoline systems .
Q. What computational strategies can predict the pharmacodynamic potential of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model charge distribution and frontier molecular orbitals. Mulliken charge analysis on brominated quinolines reveals electron-deficient regions at C-8, correlating with nucleophilic attack susceptibility. Molecular docking (AutoDock Vina) against targets like amyloid-beta plaques or metalloproteinases (e.g., MMP-9) can prioritize derivatives for in vitro testing .
Q. How can researchers resolve contradictions in reported biological activity data for brominated quinoline analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis of this compound analogs should standardize protocols:
- Use IC₅₀ normalization across studies.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare structural analogs (e.g., 8-Bromo-5-fluoro-6-methoxyquinoline) to isolate substituent effects .
Q. What advanced techniques characterize intermolecular interactions in crystalline this compound?
- Methodological Answer : Single-crystal X-ray diffraction at 150 K reveals weak C–H⋯π interactions and packing motifs. For example, 4-Bromo-8-methoxyquinoline forms 1D chains via C–H⋯π bonds (distance: 2.85 Å), influencing solubility and melting points. Pair distribution function (PDF) analysis complements crystallography for amorphous phases .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Brominating Agent | NBS (1.1 eq) | |
| Solvent | DMF, 0°C → RT | |
| Reaction Time | 12–16 hours | |
| Purification | Hexane/EtOAc (7:3) |
Table 2 : Computational Parameters for Pharmacodynamic Modeling
| Parameter | Value/Setting | Reference |
|---|---|---|
| DFT Basis Set | 6-311++G(d,p) | |
| Docking Software | AutoDock Vina | |
| Target Protein | Amyloid-beta (PDB: 1IYT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
